molecular formula C12H20N2O3 B2846678 Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS No. 126396-51-8

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

Cat. No. B2846678
M. Wt: 240.303
InChI Key: BEOQFUFLSAJYLX-UHFFFAOYSA-N
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Description

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, also known as ethyl quinoxaline-2-carboxylate, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 133°C. It has a molecular weight of 248.3 g/mol and a density of 1.14 g/cm3. Ethyl quinoxaline-2-carboxylate has been used in the synthesis of a number of compounds, including heterocyclic compounds, organic fluorophores, and organic semiconductors. It has also been used in the development of pharmaceuticals, biocatalysts, and biocompatible materials.

Scientific Research Applications

Corrosion Inhibition

Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Crystal Structure Analysis

The crystal structure of a compound closely related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).

Antiviral Properties

Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).

Biochemical Inhibition

Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).

Tautomerism and Chemical Properties

Research into the tautomerism of quinoxaline derivatives, including those related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).

properties

IUPAC Name

ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOQFUFLSAJYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

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